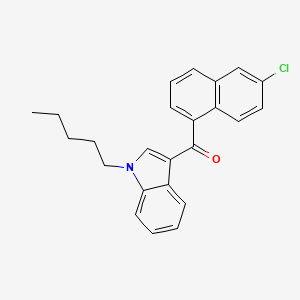
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of naphthalenyl indole derivatives This compound is characterized by the presence of a chlorinated naphthalene ring and a pentyl-substituted indole moiety, connected through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronaphthalene and 1-pentyl-1H-indole.
Formation of Intermediate: The 6-chloronaphthalene is subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent to form an acylated intermediate.
Coupling Reaction: The acylated intermediate is then coupled with 1-pentyl-1H-indole under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-bromonaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(6-fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
(6-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Similar structure with a methoxy group instead of chlorine.
Uniqueness
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
2365471-63-0 |
|---|---|
Molekularformel |
C24H22ClNO |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
AICJARHUOUQZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
![(2-fluorophenyl) N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate](/img/structure/B10766791.png)
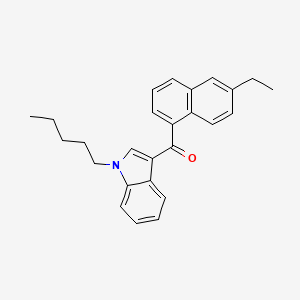
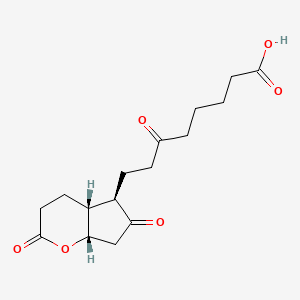
![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)

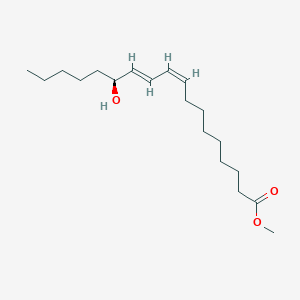
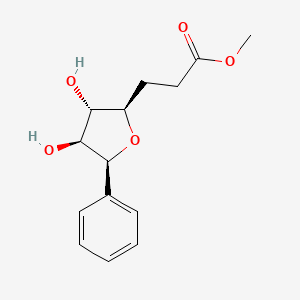
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)


